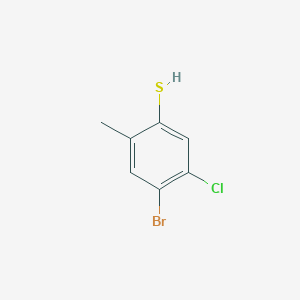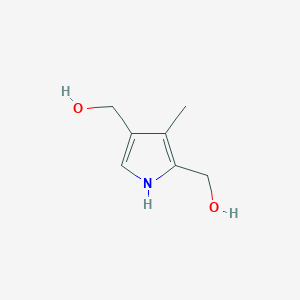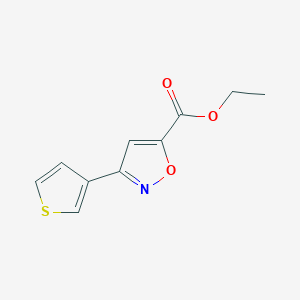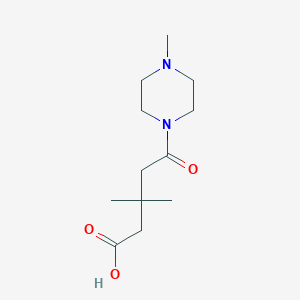
(6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a naphthalene ring substituted with an ethoxycarbonyl group and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid typically involves the reaction of naphthalene derivatives with boronic acid reagents. One common method includes the use of boron trifluoride diethyl etherate in dichloromethane at low temperatures, followed by the addition of other reagents to complete the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, often in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted naphthalene derivatives .
Scientific Research Applications
Chemistry: In chemistry, (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology and Medicine: Boronic acids, including this compound, are explored for their potential in biological applications. They can interact with diols and other biomolecules, making them useful in the development of sensors and therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and catalysis. The boronic acid group can interact with molecular targets, leading to changes in their activity or function .
Comparison with Similar Compounds
- (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid
- Phenylboronic acid
- Pinacolborane
Comparison: Compared to similar compounds, (6-(Ethoxycarbonyl)naphthalen-2-yl)boronic acid offers unique properties due to the presence of the ethoxycarbonyl group. This group can influence the compound’s reactivity and interactions with other molecules, making it distinct in its applications .
Properties
Molecular Formula |
C13H13BO4 |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
(6-ethoxycarbonylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-2-18-13(15)11-4-3-10-8-12(14(16)17)6-5-9(10)7-11/h3-8,16-17H,2H2,1H3 |
InChI Key |
KLPDUUHCMISTRY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


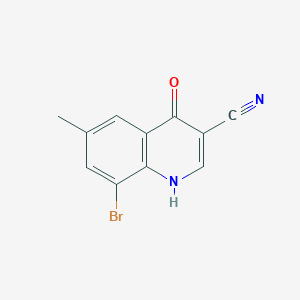
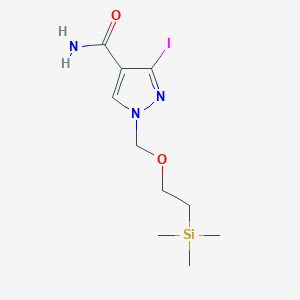
![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)

![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)
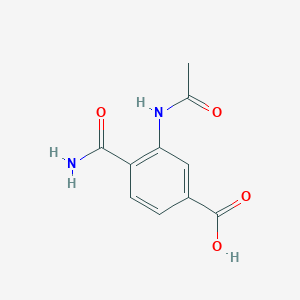
![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)

